Physicochemical Differentiation: Lipophilicity Baseline of the Unsubstituted Oxadiazole Core
The target compound 955602-64-9, bearing an unsubstituted 1,3,4-oxadiazole ring (–H at position 5), is predicted to have a lower partition coefficient (clogP) compared to its 5-methyl, 5-ethyl, and 5-isopropyl analogs, which is directly relevant for early-stage ADME differentiation. The calculated logP (clogP) for 955602-64-9 is 2.4, while the 5-methyl analog (CAS 923685-93-2) exhibits a clogP of 2.8, and the 5-isopropyl analog (CAS 946257-86-9) shows a clogP of 3.5, all computed using the same algorithm (ChemAxon) [1][2]. This quantifiable difference is grounded in computation, not experimental measurement, from publicly accessible databases [1][2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.4 (ChemAxon) |
| Comparator Or Baseline | 5-methyl analog (CAS 923685-93-2): clogP = 2.8; 5-isopropyl analog (CAS 946257-86-9): clogP = 3.5 |
| Quantified Difference | Δ = +0.4 to +1.1 log units |
| Conditions | In silico prediction using ChemAxon algorithm as reported in the PubChem database |
Why This Matters
For procurement decisions in drug discovery programs requiring a specific lipophilicity range, this computed difference indicates that the unsubstituted oxadiazole provides a less lipophilic starting point, which may be advantageous for aqueous solubility and reduced metabolic clearance.
- [1] PubChem. (2007). Compound Summary for CID 16401152: N-cyclohexyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 135392672 (N-cyclohexyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide). National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
